molecular formula C10H6N4O4 B3293883 3-Cyano-6-nitro-1H-indazole-4-carboxylic acid methyl ester CAS No. 885523-29-5

3-Cyano-6-nitro-1H-indazole-4-carboxylic acid methyl ester

Cat. No. B3293883
CAS RN: 885523-29-5
M. Wt: 246.18 g/mol
InChI Key: NAKQUDPEHYOEDG-UHFFFAOYSA-N
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Description

The compound “3-Cyano-6-nitro-1H-indazole-4-carboxylic acid methyl ester” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that has a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazole derivatives involves a five-membered ring containing two nitrogen atoms, fused with a benzene ring . The exact structure of “this compound” is not available in the sources I found.


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have been synthesized through various chemical reactions, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Mechanism of Action

Indazole derivatives have a wide range of biological activities. For example, N-benzoylindazole derivatives and analogues have potential as inhibitors of human neutrophil elastase . They are also used in the preparation of indazole-pyridine based protein kinase/Akt inhibitors .

Future Directions

Indazole and its derivatives have a wide variety of medicinal applications, suggesting that the medicinal properties of indazole need to be explored in the future for the treatment of various pathological conditions . The development of new synthetic approaches to indazoles is also an ongoing research area .

properties

IUPAC Name

methyl 3-cyano-6-nitro-1H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4/c1-18-10(15)6-2-5(14(16)17)3-7-9(6)8(4-11)13-12-7/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKQUDPEHYOEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])NN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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